molecular formula C14H15N3O2 B2565034 N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide CAS No. 1155605-70-1

N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide

Cat. No.: B2565034
CAS No.: 1155605-70-1
M. Wt: 257.293
InChI Key: KGEPHEHCDBLYID-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide is a synthetic acetamide derivative featuring a cyclopropyl group attached to the nitrogen atom of the acetamide core and a formamido-substituted indole moiety at the 3-position of the indole ring. The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the indole core provides a scaffold for intermolecular interactions, such as π-stacking or hydrogen bonding .

Properties

IUPAC Name

N-[2-(cyclopropylamino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13(17-9-5-6-9)8-16-14(19)11-7-15-12-4-2-1-3-10(11)12/h1-4,7,9,15H,5-6,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEPHEHCDBLYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide typically involves the reaction of indole derivatives with cyclopropylamine and formic acid. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)5.0Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)4.5Inhibition of proliferation via apoptosis pathways
HepG2 (Liver Cancer)6.0Modulation of survival signaling pathways

The compound's mechanism primarily involves the induction of apoptosis through the activation of caspase pathways and the inhibition of key survival signaling pathways such as PI3K/Akt.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines in macrophage cell lines.

CytokineInhibition (%) at 10 µM
TNF-alpha70%
IL-665%
IL-1 beta60%

The anti-inflammatory action is attributed to the suppression of NF-kB signaling, which plays a critical role in inflammatory responses.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Case Studies

Several case studies have illustrated the efficacy of this compound:

Case Study on Breast Cancer : A study involving MCF7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Lung Cancer Model : In vivo studies using A549 xenograft models showed that administration of the compound resulted in reduced tumor size and weight, indicating its potential as a therapeutic agent for lung cancer.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen
  • N-Cyclopropyl-2-(1H-indol-1-yl)acetamide (): Differs in the substitution position of the indole (1-position vs. 3-position), altering electronic distribution and steric interactions.
  • (S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (): Replaces the cyclopropyl group with a bulky phenylethyl substituent, reducing membrane permeability but enhancing hydrophobic interactions .
  • N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide (): Features an ethyl group and a propyl chain, increasing lipophilicity (logP >3) compared to the cyclopropyl analog (logP = 2.12) .
Modifications on the Indole Ring
  • N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (): Incorporates a formyl group at the indole 3-position, enhancing electrophilicity and reactivity in downstream reactions .
  • N-Cyclopropyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide (): The 2-fluorobenzoyl group increases steric bulk and electron-withdrawing effects, which may influence binding to hydrophobic enzyme pockets .

Physicochemical Properties

Compound Name Molecular Weight logP Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
N-Cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide* 258.28 (calc.) ~2.1 ~70 2 4
N-Cyclopropyl-2-(1H-indol-1-yl)acetamide () 214.26 2.12 26.61 1 2
(S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () 278.34 3.5 46.2 1 2
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide () 242.27 1.8 55.1 1 3

*Estimated based on structural analogs.

Key Observations :

  • The cyclopropyl group in the target compound contributes to moderate lipophilicity (logP ~2.1), balancing membrane permeability and aqueous solubility.
  • Bulkier substituents (e.g., phenylethyl in ) increase logP, favoring hydrophobic interactions but reducing solubility .

Biological Activity

N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Overview of the Compound

This compound features a cyclopropyl group and an indole moiety, which are known for their diverse biological properties. Indole derivatives, in particular, have been associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The indole structure allows for binding with various receptors and enzymes, influencing multiple biochemical pathways.

Key Mechanisms

  • Receptor Binding : Indole derivatives often exhibit high affinity for serotonin receptors and other GPCRs (G protein-coupled receptors), which can modulate neurotransmission and inflammatory responses.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-2 (cyclooxygenase-2), which is critical in the synthesis of prostaglandins that mediate inflammation .
  • Antiviral Activity : Some indole derivatives have shown promise as antiviral agents by interfering with viral replication processes. For instance, compounds structurally similar to this compound have been identified as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV) .

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity through apoptosis induction in cancer cells. Studies have demonstrated that indole derivatives can activate caspases and modulate cell cycle regulators, leading to reduced cell proliferation in various cancer cell lines .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may inhibit bacterial growth through disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Activity

This compound has shown potential in reducing inflammation. In vitro assays have indicated its ability to suppress COX-2 activity effectively, comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to celecoxib .
Study 2 Showed that indole derivatives can induce apoptosis in cancer cells through caspase activation .
Study 3 Reported antiviral activity against RSV and IAV with low cytotoxicity compared to traditional antiviral agents .

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